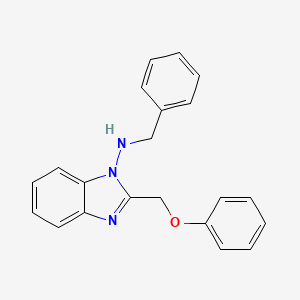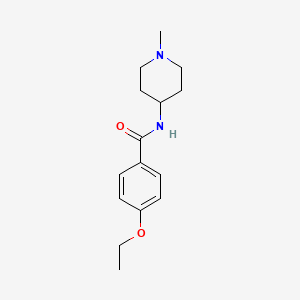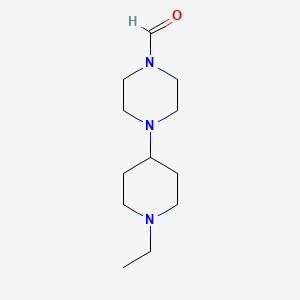![molecular formula C19H19ClN2O2 B5236763 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic effects in treating addiction and other neurological disorders.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione acts as a selective inhibitor of the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which reduces the rewarding effects of cocaine and alcohol and may help to reduce cravings for these substances. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine levels in the brain, which can lead to a decrease in the rewarding effects of cocaine and alcohol. It has also been shown to have anxiolytic and antidepressant effects, potentially through its effects on the dopamine system. This compound has been well tolerated in human studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective inhibitor of DAT, which makes it a useful tool for studying the dopamine system. It is also well tolerated in humans, which makes it a potential candidate for clinical trials. However, this compound has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter transporters.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is in developing new compounds that are more selective for DAT and have fewer off-target effects. Another area of interest is in studying the potential use of this compound in treating other neurological disorders, such as depression and anxiety. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of addiction. Overall, this compound has shown promise as a potential therapeutic agent for addiction and other neurological disorders, and further research is needed to fully understand its potential.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-phenylpropanal to form an intermediate, which is then reacted with 2,5-pyrrolidinedione to yield this compound. The synthesis method has been extensively studied and optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the rewarding effects of these drugs. This compound has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-10-16(11-9-15)22-18(23)13-17(19(22)24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXPIVUEWXAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)

